cis-4-Cyclohexyl-L-proline hydrochloride
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Overview
Description
Molecular Structure Analysis
The molecular formula of cis-4-Cyclohexyl-L-proline hydrochloride is C11H20ClNO2. Its molecular weight is 233.73 g/mol.Scientific Research Applications
Synthesis of Hydroxyproline Derivatives
The compound is used in the synthesis of hydroxyproline derivatives . These derivatives are important building blocks in medicinal chemistry. For example, MK-12201 is a highly active hepatitis C virus NS3/4A protease inhibitor, and GAP-134 is a small molecule gap-junction modifier for the treatment of atrial fibrillation .
Pharmaceutical Syntheses
Cis-4-Cyclohexyl-L-proline hydrochloride is used as an intermediate in pharmaceutical syntheses . It plays a crucial role in the production of various pharmaceutical products.
Organic Syntheses
Apart from pharmaceutical syntheses, this compound is also used in organic syntheses . It serves as a key intermediate in the production of various organic compounds.
Production of Cis-4-Hydroxy-L-Proline
The compound is used in the production of cis-4-Hydroxy-L-proline . This process involves the use of recombinant Escherichia coli expressing L-proline cis-4-hydroxylase (SmP4H).
Biocatalyst Efficiency Improvement
The compound plays a significant role in improving the efficiency of whole-cell biocatalysts . By genetically modifying factors such as SmP4H expression, and L-proline uptake and degradation, the biocatalyst activity can be significantly improved, leading to increased production of cis-4-Hydroxy-L-proline .
Synthesis of Cis-4-Propylcyclohexanol
Cis-4-Cyclohexyl-L-proline hydrochloride is used in the synthesis of cis-4-Propylcyclohexanol . This compound is an important intermediate for synthesizing trans-2-(4-propylcyclohexyl)-1,3-propanediol, which is widely used in the manufacture of liquid crystal displays .
Safety and Hazards
Cis-4-Cyclohexyl-L-proline hydrochloride should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or contact, seek medical attention immediately .
Mechanism of Action
Target of Action
The primary target of cis-4-Cyclohexyl-L-proline hydrochloride is the collagen synthesis pathway . This compound acts as an inhibitor of collagen production, which plays a crucial role in the structure and function of various tissues and organs in the body .
Mode of Action
cis-4-Cyclohexyl-L-proline hydrochloride interacts with its targets by inhibiting the deposition of triple-helical collagen on the cellular layer . This results in the suppression of fibroblast growth . Additionally, it can inhibit the growth of primary N-nitrosomethylurea-induced rat mammary tumors .
Biochemical Pathways
The compound affects the collagen synthesis pathway . By inhibiting the deposition of triple-helical collagen, it disrupts the normal functioning of this pathway. The downstream effects include the suppression of fibroblast growth and inhibition of tumor growth .
Result of Action
The molecular and cellular effects of cis-4-Cyclohexyl-L-proline hydrochloride’s action include the suppression of fibroblast growth and the inhibition of tumor growth . These effects are primarily due to the compound’s ability to inhibit the deposition of triple-helical collagen .
properties
IUPAC Name |
(2S,4R)-4-cyclohexylpyrrolidine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2.ClH/c13-11(14)10-6-9(7-12-10)8-4-2-1-3-5-8;/h8-10,12H,1-7H2,(H,13,14);1H/t9-,10-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHGFUQJUTOVQOS-IYPAPVHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CC(NC2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@H]2C[C@H](NC2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Proline, 4-cyclohexyl-, hydrochloride, cis- |
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